3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with a suitable amine, such as dimethylamine, under controlled conditions.
Michael Addition: Another approach is the Michael addition of dimethylamine to a suitable α,β-unsaturated carbonyl compound, followed by subsequent reactions to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involving the trifluoromethyl group or the dimethylamino group can produce a range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the dimethylamino group influences its reactivity and stability.
Comparison with Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with applications in surfactant production.
3-(Trifluoromethyl)benzaldehyde: A precursor used in the synthesis of various trifluoromethyl-containing compounds.
Uniqueness: 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJIMUPTRNSNK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)C(F)(F)F)/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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